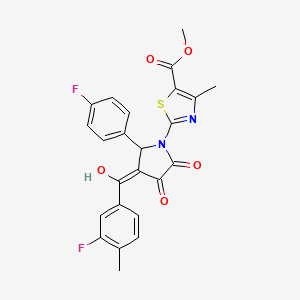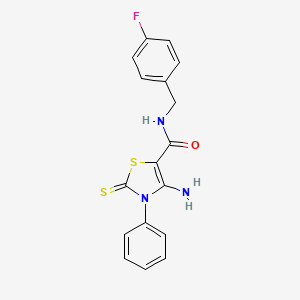![molecular formula C16H17N5S B12133178 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is usually attached through a thiolation reaction, where a dimethylphenyl thiol reacts with the triazole-pyridine intermediate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridyl or triazole rings, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyridyl group may enhance binding affinity to biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities, suggesting possible applications in drug development.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridyl group may enhance binding through π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative without the pyridyl and dimethylphenyl groups.
4-(4-Pyridyl)-1,2,4-triazole: Lacks the dimethylphenyl moiety but retains the pyridyl group.
2,5-Dimethylphenyl-1,2,4-triazole: Contains the dimethylphenyl group but not the pyridyl group.
Uniqueness
The uniqueness of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridyl and dimethylphenyl groups, along with the triazole ring, allows for a wide range of interactions and applications that are not possible with simpler triazole derivatives.
Eigenschaften
Molekularformel |
C16H17N5S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c1-11-3-4-12(2)14(9-11)10-22-16-20-19-15(21(16)17)13-5-7-18-8-6-13/h3-9H,10,17H2,1-2H3 |
InChI-Schlüssel |
IJKGNWXEEJRDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)

![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12133111.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)


![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
